An In-Depth Technical Guide to the Molecular Structure Analysis of 4-(2-(Bromomethyl)-2-methylbutyl)thiazole
An In-Depth Technical Guide to the Molecular Structure Analysis of 4-(2-(Bromomethyl)-2-methylbutyl)thiazole
For distribution to: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the analytical methodologies for the structural elucidation and characterization of the novel thiazole derivative, 4-(2-(Bromomethyl)-2-methylbutyl)thiazole. The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] A thorough understanding of the molecular architecture of new derivatives, such as the title compound, is a critical prerequisite for advancing drug discovery and development programs.
This document is structured to provide not just procedural steps, but a deep dive into the scientific rationale behind the selection of analytical techniques, the interpretation of data, and the validation of the molecular structure.
Physicochemical and Spectroscopic Overview
A foundational step in the characterization of any new chemical entity is the determination of its basic physicochemical properties and a summary of its spectroscopic signatures. These data provide the initial confirmation of identity and purity.
| Property | Predicted Value |
| Molecular Formula | C9H14BrNS |
| Molecular Weight | 248.18 g/mol |
| Monoisotopic Mass | 247.00845 Da |
| Appearance | Pale yellow oil (Predicted) |
| Boiling Point | >200 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in Methanol, Chloroform, DMSO |
Synthesis Pathway: A Contextual Framework
While this guide focuses on structural analysis, a brief overview of a plausible synthetic route is essential for understanding potential impurities and byproducts. The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring.[3][4]
A hypothetical synthesis for 4-(2-(Bromomethyl)-2-methylbutyl)thiazole could involve the reaction of a suitable α-haloketone with a thioamide.
Caption: Hypothetical Hantzsch synthesis workflow.
Comprehensive Spectroscopic Elucidation
A multi-technique spectroscopic approach is indispensable for the unambiguous determination of the molecular structure. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Rationale for Use: ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of protons and carbons in the molecule. 2D NMR techniques like COSY and HSQC are then used to confirm these assignments and establish proton-proton and proton-carbon correlations.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Pulse sequence: zgpg30 (proton-decoupled)
-
Number of scans: 1024
-
Spectral width: 0 to 200 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Predicted NMR Data and Interpretation:
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-2 (Thiazole) | 8.75 | s | 1H | Thiazole CH |
| H-5 (Thiazole) | 7.10 | s | 1H | Thiazole CH |
| CH₂Br | 3.55 | s | 2H | Bromomethyl |
| CH₂ (Butyl) | 2.80 | s | 2H | Butyl CH₂ |
| C(CH₃)₂ | 1.15 | s | 6H | gem-Dimethyl |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| C-2 (Thiazole) | 152.0 | Thiazole C=N |
| C-4 (Thiazole) | 148.5 | Substituted Thiazole C |
| C-5 (Thiazole) | 115.0 | Thiazole CH |
| C (Butyl, quat.) | 45.0 | Quaternary Butyl C |
| CH₂ (Butyl) | 42.0 | Butyl CH₂ |
| CH₂Br | 38.0 | Bromomethyl |
| C(CH₃)₂ | 25.0 | gem-Dimethyl |
The aromatic nature of the thiazole ring is confirmed by the proton chemical shifts between 7.27 and 8.77 ppm.[2][5] The presence of a singlet for the bromomethyl group and the gem-dimethyl groups provides strong evidence for the proposed side-chain structure.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, which aids in confirming the elemental composition and structural features.
Rationale for Use: Electron Ionization (EI) MS is used to determine the molecular weight and to induce fragmentation. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[6][7][8]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (1 mg/mL) of the compound in a volatile solvent like dichloromethane.
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm
-
Inlet Temperature: 250 °C
-
Oven Program: 50 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-400 m/z
-
Predicted Mass Spectrometry Data:
| m/z (Predicted) | Ion Structure/Formula | Relative Abundance (Predicted) | Fragmentation Pathway |
| 247/249 | [C₉H₁₄BrNS]⁺ | Moderate | Molecular Ion (M⁺) |
| 168 | [C₉H₁₄NS]⁺ | High | Loss of •Br |
| 112 | [C₅H₆NS]⁺ | High | Cleavage of the butyl side chain |
| 57 | [C₄H₉]⁺ | Moderate | Formation of tert-butyl cation |
The observation of the M/M+2 peaks at m/z 247 and 249 would be a definitive indicator of a single bromine atom in the molecule. The fragmentation pattern can be visualized as follows:
Caption: Predicted EI-MS fragmentation pathway.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Rationale for Use: This technique can confirm the presence of key structural features such as the C=N and C=C bonds of the thiazole ring, C-H bonds of the alkyl chain, and the C-Br bond.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Apply a thin film of the neat liquid sample onto a salt plate (NaCl or KBr).
-
Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Scan Range: 4000-400 cm⁻¹
-
Number of Scans: 32
-
Resolution: 4 cm⁻¹
-
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H stretch (thiazole ring) |
| 2960-2850 | Strong | Aliphatic C-H stretch |
| ~1600 | Medium | C=N stretch (thiazole ring) |
| ~1480 | Medium | C=C stretch (thiazole ring) |
| ~650 | Medium-Strong | C-Br stretch |
The IR spectrum provides complementary information to NMR and MS, confirming the presence of the core functional groups. The bands associated with the thiazole ring are characteristic.[9][10][11]
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Ensuring the purity of a compound is paramount in drug development. HPLC is the gold standard for this purpose.
Rationale for Use: HPLC separates the target compound from any impurities, allowing for accurate quantification of purity.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water (with 0.1% formic acid)
-
B: Acetonitrile (with 0.1% formic acid)
-
-
Gradient: 50% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: The purity is determined by the area percentage of the main peak.
Safety and Handling
Brominated organic compounds require careful handling due to their potential toxicity and reactivity.[12][13]
General Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[14]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[13]
-
Spill Response: In case of a spill, isolate the area and absorb the material with an inert absorbent.[15]
-
First Aid: In case of skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air and seek medical attention.[16]
Conclusion
The combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a robust and self-validating system for the complete structural elucidation of 4-(2-(Bromomethyl)-2-methylbutyl)thiazole. Chromatographic techniques like HPLC are essential for confirming the purity of the synthesized compound. The methodologies and data presented in this guide offer a comprehensive framework for the analysis of this and other novel thiazole derivatives, ensuring the scientific rigor required for progression in research and drug development.
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